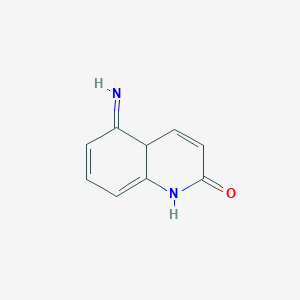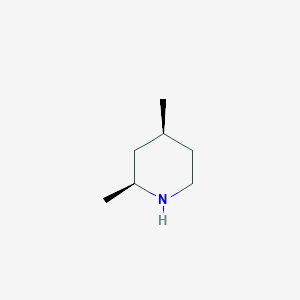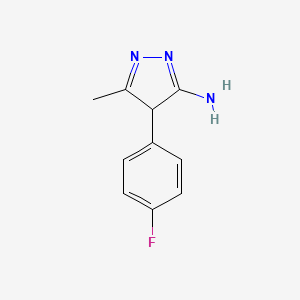![molecular formula C22H28O10 B12353578 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)
7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, including aldol reactions, lactonization, and Friedel–Crafts reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions and using industrial-grade reagents and equipment to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple hydroxyl groups and a methoxyphenyl group makes it reactive under different conditions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology: In biological research, this compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties . It may also interact with specific enzymes and receptors in biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for developing treatments for oxidative stress-related conditions.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor for synthesizing other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through antioxidant mechanisms, scavenging free radicals, and modulating signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: What sets 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one apart from similar compounds is its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H28O10 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C22H28O10/c1-30-14-6-9(2-4-12(14)24)11-8-31-21-10(17(11)26)3-5-13(25)16(21)22-20(29)19(28)18(27)15(7-23)32-22/h2,4,6,8,10,13,15-16,18-25,27-29H,3,5,7H2,1H3/t10?,13?,15-,16?,18-,19+,20-,21?,22+/m1/s1 |
InChI Key |
YYZRQTALASYXMW-BZCDJEASSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=COC3C(C2=O)CCC(C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3C(C2=O)CCC(C3C4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)

![7-Oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12353565.png)


![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
